molecular formula C16H16N2O4 B5670266 9-acetyl-6-methoxy-4,9-dihydro-3H-beta-carbolin-1-yl acetate

9-acetyl-6-methoxy-4,9-dihydro-3H-beta-carbolin-1-yl acetate

Cat. No. B5670266
M. Wt: 300.31 g/mol
InChI Key: WQYOWCGEQJFTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-acetyl-6-methoxy-4,9-dihydro-3H-beta-carbolin-1-yl acetate belongs to the family of β-carbolines, which are of significant interest due to their diverse biological activities and presence in various natural products. The β-carboline core structure is a tricyclic aromatic system containing a pyridine ring fused with an indole moiety.

Synthesis Analysis

The synthesis of β-carboline derivatives, including those similar to 9-acetyl-6-methoxy-4,9-dihydro-3H-beta-carbolin-1-yl acetate, often involves the Pictet-Spengler reaction as a key step. This reaction allows for the construction of the tricyclic core structure from tryptamine or its derivatives and aldehydes or ketones. Subsequent modifications, such as acetylation with acetic anhydride, introduce various substituents at strategic positions on the β-carboline scaffold (Yakhontov et al., 1975).

Molecular Structure Analysis

The molecular structure of β-carboline derivatives, including the acetyl and methoxy substituted compounds, is characterized by their tricyclic framework that combines aromatic and heteroaromatic rings. This structural motif is responsible for the compounds' interaction with various biological targets. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate their molecular structures and confirm the positions of substituents (Arshad et al., 2020).

properties

IUPAC Name

(9-acetyl-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9(19)18-14-5-4-11(21-3)8-13(14)12-6-7-17-16(15(12)18)22-10(2)20/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOWCGEQJFTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC)C3=C1C(=NCC3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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